molecular formula C7H10N4S B2553497 2-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-1-hydrazinecarbothioamide CAS No. 6823-89-8

2-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-1-hydrazinecarbothioamide

Cat. No.: B2553497
CAS No.: 6823-89-8
M. Wt: 182.25
InChI Key: SUSIQENTYZSKAW-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-1-hydrazinecarbothioamide is a useful research compound. Its molecular formula is C7H10N4S and its molecular weight is 182.25. The purity is usually 95%.
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Scientific Research Applications

Antitubercular Activity of Hydrazine Derivatives

Hydrazine derivatives have been evaluated for their antitubercular activity. A study highlighted the modification of isoniazid (INH) structure, including derivatives like 2-isonicotinoyl-N-(4-octylphenyl) hydrazinecarboxamide, showing in vitro efficacy against M. tuberculosis comparable to INH. These derivatives exhibited significant activity against INH-resistant non-tuberculous mycobacteria, suggesting their potential as new leads for anti-TB compounds (M. Asif, 2014).

Synthesis and Applications of Pyridazine and Pyridazone Analogues

The synthesis of pyridazine derivatives involves the addition of hydrazine or its derivative to a carbon chain, indicating the versatility of hydrazine derivatives in synthesizing compounds with a variety of biological activities, especially related to the cardiovascular system (V. Jakhmola et al., 2016).

Antineoplastic Action of Hydrazines

Hydrazines and hydrazine-containing compounds have shown antineoplastic actions in animals and, to a lesser extent, in humans. However, the substantial carcinogenic potential of many hydrazine derivatives limits their therapeutic use (B. Tóth, 1996).

N-Methyl-2-Pyrrolidone Applications

While not directly related, the study on N-methyl-2-pyrrolidone (NMP), a strong solubilizing agent with significant applications in pharmaceutical sciences, reflects the importance of chemical derivatives in enhancing drug delivery and formulation (A. Jouyban et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many pyrrole derivatives have biological activity and can interact with various enzymes and receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Properties

IUPAC Name

[(E)-(1-methylpyrrol-2-yl)methylideneamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4S/c1-11-4-2-3-6(11)5-9-10-7(8)12/h2-5H,1H3,(H3,8,10,12)/b9-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSIQENTYZSKAW-WEVVVXLNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C=NNC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1/C=N/NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818954
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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